![molecular formula C34H24FNO4 B14151100 1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217669-57-2](/img/structure/B14151100.png)
1'-[(4-fluorophenyl)carbonyl]-2'-(3-methoxyphenyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound characterized by its unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the indene and pyrroloquinoline intermediates, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as toluene and dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions: 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.
科学的研究の応用
1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
- 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-hydroxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione
- 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-chlorophenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione
Uniqueness: The uniqueness of 1’-(4-Fluorobenzoyl)-1’,2’-dihydro-2’-(3-methoxyphenyl)spiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
1217669-57-2 |
|---|---|
分子式 |
C34H24FNO4 |
分子量 |
529.6 g/mol |
IUPAC名 |
1-(4-fluorobenzoyl)-2-(3-methoxyphenyl)spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C34H24FNO4/c1-40-24-9-6-8-22(19-24)29-30(31(37)21-13-16-23(35)17-14-21)36-27-12-5-2-7-20(27)15-18-28(36)34(29)32(38)25-10-3-4-11-26(25)33(34)39/h2-19,28-30H,1H3 |
InChIキー |
LVVKIJQFEDNPMH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2C(N3C(C24C(=O)C5=CC=CC=C5C4=O)C=CC6=CC=CC=C63)C(=O)C7=CC=C(C=C7)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B14151026.png)
![{2,6-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(4-nitrophenyl)methanone](/img/structure/B14151027.png)
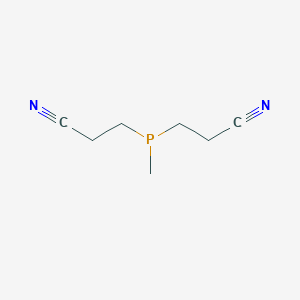

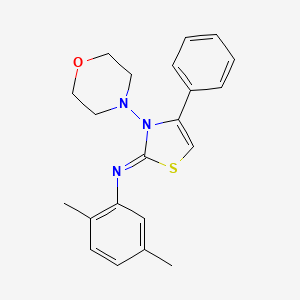
![4,4'-oxybis(N-{4-[(E)-phenyldiazenyl]phenyl}benzamide)](/img/structure/B14151054.png)
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)

![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
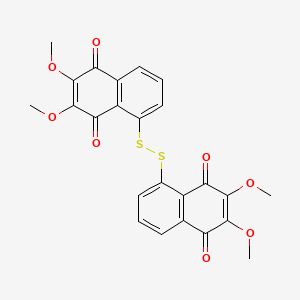
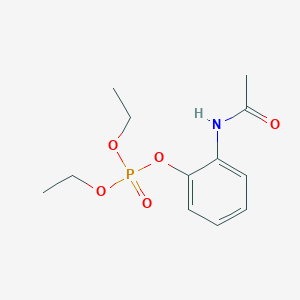
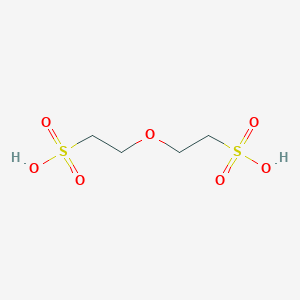
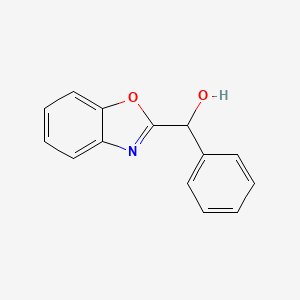
![5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14151088.png)
